molecular formula C13H16N2O3 B1392657 [4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclohex-3-en-1-yl]acetic acid CAS No. 1242858-87-2

[4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclohex-3-en-1-yl]acetic acid

Cat. No.: B1392657
CAS No.: 1242858-87-2
M. Wt: 248.28 g/mol
InChI Key: UPKFPAPOABGCBD-UHFFFAOYSA-N
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Description

[4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclohex-3-en-1-yl]acetic acid is a synthetic organic compound characterized by a cyclopropyl group attached to an oxadiazole ring, which is further connected to a cyclohexene ring and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclohex-3-en-1-yl]acetic acid typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable precursor, such as a nitrile oxide, with a cyclopropyl-substituted nitrile.

    Cyclohexene Ring Formation: The cyclohexene ring is often introduced via a Diels-Alder reaction between a diene and a dienophile.

    Acetic Acid Attachment:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.

    Reduction: Reduction reactions can target the oxadiazole ring or the cyclohexene ring, potentially yielding dihydro derivatives.

    Substitution: The acetic acid moiety can participate in substitution reactions, such as esterification or amidation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents such as alcohols or amines in the presence of acid catalysts can facilitate esterification or amidation reactions.

Major Products

    Oxidation: Epoxides, ketones

    Reduction: Dihydro derivatives

    Substitution: Esters, amides

Scientific Research Applications

Chemistry

In chemistry, [4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclohex-3-en-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its structural features could make it a candidate for drug design and development.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. The presence of the oxadiazole ring, in particular, is of interest due to its known bioactivity in various therapeutic areas.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of [4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclohex-3-en-1-yl]acetic acid would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring might play a crucial role in binding to these targets, while the cyclohexene and acetic acid moieties could influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • [4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]acetic acid
  • [4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)butanoic acid]

Uniqueness

Compared to similar compounds, [4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclohex-3-en-1-yl]acetic acid is unique due to the presence of the cyclohexene ring, which can impart different chemical and biological properties. This structural variation can lead to differences in reactivity, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclohex-3-en-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-11(17)7-8-1-3-9(4-2-8)12-14-13(18-15-12)10-5-6-10/h3,8,10H,1-2,4-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKFPAPOABGCBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)C3=CCC(CC3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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